molecular formula C21H22O11 B1242108 Phloretin 2'-O-glucuronide

Phloretin 2'-O-glucuronide

Cat. No. B1242108
M. Wt: 450.4 g/mol
InChI Key: YFJJAJIWPWXWJJ-ZFORQUDYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phloretin glucuronide is a member of flavonoids and a glycoside.

Scientific Research Applications

Metabolism and Bioavailability

Phloretin 2'-O-glucuronide is a key metabolite in the absorption and excretion of cider dihydrochalcones in humans. Research has demonstrated its presence in plasma and urine following the consumption of apple cider, indicating its role in the metabolism of phloretin-O-glycosides in the small intestine. The study highlights the efficient absorption of this compound and its metabolites, suggesting its potential impact on human health through dietary intake (Marks et al., 2009).

Immunomodulatory Activities

Phloretin 2'-O-glucuronide, along with other metabolites, has been observed to have significant immunomodulatory effects. It can inhibit the production of nitric oxide and affect the expression of inflammatory cytokines in stimulated cells, pointing towards its potential use in modulating immune responses (Zhao et al., 2017).

Antimicrobial Activity

The antimicrobial properties of phloretin and its derivatives, including phloretin 2'-O-glucuronide, are noteworthy. These compounds have demonstrated inhibitory effects on the growth of various bacteria, particularly Gram-positive strains. This opens up possibilities for their use in antimicrobial applications (Barreca et al., 2014).

Hypoglycemic and Anti-diabetic Effects

Phloretin 2'-O-glucuronide has shown potential in exerting hypoglycemic effects and improving insulin resistance. This is evident from studies where it has significantly reduced blood glucose levels and improved islet injury and lipid metabolism in diabetic models. Such findings underscore its potential role in diabetes management (Shen et al., 2017).

Enzyme Inhibition

This compound has been observed to inhibit enzymes like α-glucosidase. The inhibition mechanism involves forming complexes with enzymes and altering their conformation, which may have implications in managing conditions like diabetes mellitus (Han et al., 2017).

Photoprotective Effect

Phloretin 2'-O-glucuronide has also demonstrated effectiveness in protecting against UVB-induced damage in skin cells. This suggests its potential application in skincare products for photoprotection and treating UVB-related skin injuries (Shin et al., 2014).

Antimalarial Properties

In vitro studies have shown that phloretin 2'-O-glucuronide can inhibit the growth of malaria parasites in red blood cells, indicating its potential use in developing antimalarial therapies (Kutner et al., 1987).

Cellular Transport and Glucose Uptake

Phloretin 2'-O-glucuronide has been studied for its influence on cellular uptake and glucose transport. Its inhibitory effect on glucose transporters in cancer cells suggests potential applications in cancer research and treatment (Wu et al., 2009).

Biosynthesis and Biochemical Mechanisms

Research into the biosynthesis of phloretin 2'-O-glucuronide in plants such as apples and pears has provided insights into its physiological role and potential applications in agricultural and pharmaceutical industries (Gosch et al., 2010).

properties

Product Name

Phloretin 2'-O-glucuronide

Molecular Formula

C21H22O11

Molecular Weight

450.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[3,5-dihydroxy-2-[3-(4-hydroxyphenyl)propanoyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H22O11/c22-10-4-1-9(2-5-10)3-6-12(24)15-13(25)7-11(23)8-14(15)31-21-18(28)16(26)17(27)19(32-21)20(29)30/h1-2,4-5,7-8,16-19,21-23,25-28H,3,6H2,(H,29,30)/t16-,17-,18+,19-,21+/m0/s1

InChI Key

YFJJAJIWPWXWJJ-ZFORQUDYSA-N

Isomeric SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phloretin 2'-O-glucuronide
Reactant of Route 2
Phloretin 2'-O-glucuronide
Reactant of Route 3
Phloretin 2'-O-glucuronide
Reactant of Route 4
Phloretin 2'-O-glucuronide
Reactant of Route 5
Phloretin 2'-O-glucuronide
Reactant of Route 6
Phloretin 2'-O-glucuronide

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